N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a trifluoromethyl group, a benzylthio group, and a pyridazinyl-furan carboxamide moiety, making it a subject of interest in various fields of study.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target similar biochemical pathways.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it may interfere with the metabolic processes of the mycobacterium tuberculosis, leading to its inhibition .
Biochemical Pathways
Pharmacokinetics
Similar compounds have been shown to exhibit significant bioavailability and low toxicity, suggesting that this compound may have similar pharmacokinetic properties .
Result of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it may lead to the inhibition of bacterial growth, thereby exhibiting its anti-tubercular activity .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide
- N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
Uniqueness
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan-2-carboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-3-11(9-12)10-26-15-7-6-14(22-23-15)21-16(24)13-5-2-8-25-13/h1-9H,10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXRYOQFNWMDPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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